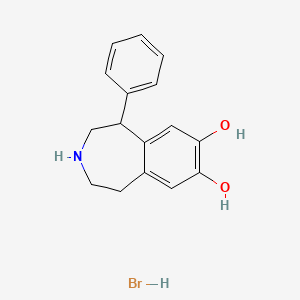

SKF 38393 hydrobromide

Description

Properties

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWVRBZMBCEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20012-10-6 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Agonist at the Gateway: A Technical Guide to the Mechanism of Action of SKF 38393 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 38393 hydrobromide stands as a cornerstone pharmacological tool in the study of the dopaminergic system. As a selective partial agonist for the D1-like dopamine (B1211576) receptors, its mechanism of action has been extensively characterized, providing crucial insights into the physiological roles of this receptor subfamily. This technical guide synthesizes the current understanding of SKF 38393's molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Selective Agonism at D1-Like Dopamine Receptors

SKF 38393 hydrobromide is a prototypical selective partial agonist for the D1-like family of dopamine receptors, which includes the D1 and D5 receptor subtypes.[1] Its primary mechanism of action is to bind to these receptors and elicit a conformational change that initiates intracellular signaling, albeit with a lower maximal effect than the endogenous ligand, dopamine. This selectivity for D1-like over D2-like receptors (D2, D3, and D4) is a key feature of its pharmacological profile.

Quantitative Receptor Binding Affinity

The affinity of SKF 38393 for various dopamine receptor subtypes has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| D1 | 1 | 9.0 | [1][2] |

| D5 | ~0.5 | 9.3 | [1][2] |

| D2 | ~150 | 6.8 | [1][2] |

| D3 | ~5000 | 5.3 | [2] |

| D4 | ~1000 | 6.0 | [2] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Downstream Signaling Pathways

The binding of SKF 38393 to D1-like receptors triggers a cascade of intracellular events, primarily through the canonical Gs-protein coupled pathway. However, evidence for alternative signaling mechanisms also exists.

Canonical Gαs-Adenylyl Cyclase-cAMP Pathway

The most well-established signaling pathway for D1-like receptors involves the activation of the stimulatory G-protein, Gαs.[3] Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. The activated Gαs-GTP complex then dissociates and stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, leading to diverse physiological responses.

Alternative Signaling Pathways

While the Gs-cAMP pathway is primary, studies have indicated that SKF 38393 can also engage other signaling cascades:

-

Phospholipase C (PLC) Activation: In some cellular contexts, SKF 38393 has been shown to stimulate the activity of phospholipase C (PLC).[4] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of the ERK/MAP kinase pathway by SKF 38393 has also been reported.[5][6][7] This can occur through various mechanisms, including PKA-dependent and independent pathways, and can be modulated by other signaling molecules like metabotropic glutamate (B1630785) receptor type 5 (mGluR5).[6] Sustained activation of the ERK pathway has been implicated in some of the long-term effects and potential neurotoxicity of D1 receptor agonists under certain conditions.[5]

Experimental Protocols

The characterization of SKF 38393's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key types of assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of SKF 38393 for a specific dopamine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Harvest cells expressing the dopamine receptor of interest or dissect the brain region of interest (e.g., striatum for D1 receptors).

-

Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Assay Procedure:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1 receptors) at a concentration near its Kd.

-

Add increasing concentrations of unlabeled SKF 38393 (the competitor).

-

To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a non-radioactive, high-affinity ligand for the receptor (e.g., unlabeled SCH23390).

-

To determine total binding, a set of wells should contain only the radioligand and the membrane preparation.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of SKF 38393 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SKF 38393 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of SKF 38393 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of SKF 38393 to stimulate the production of intracellular cAMP, providing a measure of its efficacy as a D1 receptor agonist.

1. Cell Culture and Plating:

-

Culture cells expressing the D1 dopamine receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of cAMP and enhances the signal.

-

Add increasing concentrations of SKF 38393 to the wells. A positive control, such as the non-selective adenylyl cyclase activator forskolin, should also be included.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

3. cAMP Detection:

-

The amount of cAMP in the cell lysate is then measured using a competitive immunoassay. Several commercial kits are available for this, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

In a typical competitive immunoassay, the cAMP from the cell lysate competes with a labeled cAMP (e.g., fluorescently or enzymatically labeled) for binding to a limited number of anti-cAMP antibodies.

-

The signal generated from the labeled cAMP is inversely proportional to the amount of cAMP in the cell lysate.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Use the standard curve to determine the concentration of cAMP produced at each concentration of SKF 38393.

-

Plot the cAMP concentration against the logarithm of the SKF 38393 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of SKF 38393 that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

SKF 38393 hydrobromide's well-defined mechanism of action as a selective D1-like dopamine receptor partial agonist has made it an indispensable tool in neuroscience and pharmacology. Its primary signaling through the Gs-adenylyl cyclase-cAMP pathway, along with its engagement of alternative signaling cascades, provides a complex and nuanced mode of action. The experimental protocols outlined in this guide represent the foundational techniques used to dissect these mechanisms, enabling researchers to further explore the intricate roles of the D1-like dopamine receptors in health and disease. A thorough understanding of SKF 38393's pharmacology is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the dopaminergic system.

References

- 1. SKF 38393 hydrochloride | D1 receptor Agonist | Hello Bio [hellobio.com]

- 2. (±)-SKF38393 hydrochloride, D1-like dopamine receptor agonist (CAS 62717-42-4) | Abcam [abcam.com]

- 3. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Repeated treatments with the D1 dopamine receptor agonist SKF-38393 modulate cell viability via sustained ERK-Bad-Bax activation in dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Dopamine D1 Receptor-Mediated ERK1/2 Activation in the Parkinsonian Striatum and Their Modulation by Metabotropic Glutamate Receptor Type 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Results from a Switch in the Regulation of ERK1/2/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

SKF 38393 Hydrobromide: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 38393 hydrobromide is a prototypical and selective partial agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5). Its ability to preferentially activate D1 over D2 receptors has made it an invaluable pharmacological tool for elucidating the physiological roles of D1 receptor signaling in the central nervous system, including its involvement in motor control, cognition, and reward pathways. This technical guide provides an in-depth analysis of the D1 receptor selectivity of SKF 38393, presenting quantitative binding affinity and functional potency data. Detailed methodologies for key in vitro assays are provided, along with visualizations of the principal signaling pathway and experimental workflows to support researchers in the design and interpretation of their studies.

Quantitative Selectivity Profile

The selectivity of SKF 38393 for the dopamine D1 receptor is demonstrated by its significantly higher binding affinity and functional potency for D1 and D5 receptors compared to D2, D3, and D4 receptors.

Table 1: Binding Affinity of SKF 38393 at Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi |

| D1 | 1 - 151 | 9.0 |

| D2 | ~150 | 6.8 |

| D3 | ~5000 | 5.3 |

| D4 | ~1000 | 6.0 |

| D5 | ~0.5 | 9.3 |

Note: Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. pKi is the negative logarithm of the Ki value. Data is compiled from multiple sources and variations may arise from different experimental conditions.

Signaling Pathways and Functional Effects

SKF 38393 acts as a partial agonist at the D1 receptor, meaning it binds to the receptor and activates it, but with a lower maximal effect compared to the endogenous full agonist, dopamine. The primary signaling cascade initiated by D1 receptor activation is the Gs protein-coupled pathway.

Upon binding of SKF 38393, the D1 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream protein targets, leading to diverse physiological responses.[1][2][3]

Recent studies have also investigated the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment). Some evidence suggests that SKF 38393 may act as a biased agonist, favoring G protein signaling over β-arrestin recruitment at the D1 receptor.[4]

Dopamine D1 Receptor Signaling Pathway (Gs-coupled)

Caption: Canonical Gs-protein signaling pathway activated by SKF 38393 at the D1 receptor.

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of SKF 38393 for the dopamine D1 receptor using a radiolabeled antagonist, such as [3H]SCH23390.[5]

Materials:

-

Membrane Preparation: Homogenates from a tissue source rich in D1 receptors (e.g., pig or rat striatum) or from cells stably expressing the human D1 receptor.

-

Radioligand: [3H]SCH23390 (a D1-selective antagonist).

-

Non-labeled Ligand: SKF 38393 hydrobromide.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

96-well filter plates and a cell harvester.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]SCH23390 (typically near its Kd value), and varying concentrations of SKF 38393.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter mats, add scintillation cocktail and quantify the amount of radioactivity in each well using a scintillation counter.

-

Data Analysis: The concentration of SKF 38393 that inhibits 50% of the specific binding of [3H]SCH23390 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: A generalized workflow for determining the binding affinity of SKF 38393.

Functional Assay: cAMP Accumulation

This protocol measures the ability of SKF 38393 to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

SKF 38393 hydrobromide.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Lysis Buffer.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.

Procedure:

-

Cell Seeding: Plate the D1-expressing cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.

-

Agonist Stimulation: Add varying concentrations of SKF 38393 to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by lysing the cells according to the cAMP assay kit protocol.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the concentration of SKF 38393 against the cAMP response to generate a dose-response curve. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Logical Diagram: Selectivity Determination

Caption: Logical flow for assessing the dopamine receptor selectivity of SKF 38393.

Conclusion

SKF 38393 hydrobromide remains a cornerstone tool for investigating the dopamine D1 receptor system. Its well-characterized selectivity, established through rigorous binding and functional assays, allows for the targeted exploration of D1-mediated signaling and its physiological consequences. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to utilize SKF 38393 in their studies and for professionals involved in the development of novel D1-targeted therapeutics.

References

- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SKF 38393 Hydrobromide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 38393 hydrobromide is a selective and prototypical partial agonist for the D1-like dopamine (B1211576) receptors (D1 and D5). Its ability to specifically target this receptor subtype has made it an invaluable tool in neuroscience research, enabling the elucidation of the roles of D1-like receptor signaling in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of SKF 38393 hydrobromide, including its mechanism of action, applications in neuroscience, and detailed experimental protocols. Quantitative data are summarized for ease of comparison, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Core Concepts: Mechanism of Action and Physicochemical Properties

SKF 38393 hydrobromide acts as a partial agonist at D1 and D5 dopamine receptors.[1][2] This selectivity allows researchers to investigate the specific contributions of this receptor family, which are coupled to Gαs/olf G-proteins and stimulate the production of cyclic AMP (cAMP) by adenylyl cyclase. This signaling cascade plays a crucial role in modulating neuronal excitability, synaptic plasticity, and gene expression.

Physicochemical Properties

A clear understanding of the physicochemical properties of SKF 38393 hydrobromide is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 336.23 g/mol | [2] |

| Formula | C₁₆H₁₇NO₂・HBr | [2] |

| Appearance | Crystalline solid | [2][3] |

| Purity | ≥98% | |

| Solubility | Water (up to 25 mM with gentle warming), DMSO (up to 100 mM) | [1] |

| Storage | Desiccate at -20°C | [1] |

Receptor Binding Affinity

SKF 38393 exhibits high affinity and selectivity for D1-like receptors over D2-like receptors.

| Receptor Subtype | Kᵢ (nM) | Reference |

| D₁ | 1 | [2] |

| D₅ | ~0.5 | [2] |

| D₂ | ~150 | [2] |

| D₃ | ~5000 | [2] |

| D₄ | ~1000 | [2] |

Applications in Neuroscience Research

SKF 38393 hydrobromide is widely used to investigate the role of D1-like receptor signaling in various aspects of brain function and dysfunction.

In Vitro Applications

In vitro studies utilize cell cultures and brain slices to examine the direct effects of SKF 38393 on neuronal signaling and synaptic function.

| Application | Concentration | Key Findings | Reference | |---|---|---| | Induction of long-lasting synaptic potentiation | 50-100 µM | Induces protein synthesis-dependent synaptic potentiation in rat prefrontal cortical neurons. | | | Modulation of ion currents | Not specified | Mimics the effects of dopamine on the persistent sodium current (Iɴₐᴘ). | | | Stimulation of glutamate (B1630785) release | Not specified | Enhances the frequency of tetrodotoxin-resistant excitatory postsynaptic currents in cultured rat hippocampal neurons. | |

In Vivo Applications

In vivo studies in animal models are crucial for understanding the behavioral and physiological consequences of D1-like receptor activation.

| Animal Model | Dosage and Administration | Research Area | Key Findings | Reference |

| Male Wistar rats | 6 mg/kg, i.p. | Working Memory | Prevents scopolamine-induced impairment in a T-maze working memory task. | |

| Adult male NMRI mice | 1 µ g/mouse , i.p. | Fear Learning | Impairs context-dependent fear learning. | |

| Rats with 6-OHDA lesions | 10 mg/kg, i.v. | Parkinson's Disease Model | Inhibits the firing rate of substantia nigra pars reticulata (SNpr) neurons. | |

| Reserpine-treated rats | 10 mg/kg, i.v. | Dopamine Depletion Model | Increases the firing rate of SNpr neurons. |

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of D1-like receptors by SKF 38393 initiates a well-characterized signaling cascade.

Dopamine D1 receptor signaling cascade initiated by SKF 38393.

General Experimental Workflow

A typical workflow for investigating the effects of SKF 38393 in a behavioral neuroscience study.

A generalized workflow for behavioral studies using SKF 38393.

Detailed Experimental Protocols

Western Blotting for GAP-43 Expression in the Hippocampus

This protocol is adapted from studies investigating the role of D1 receptor activation in synaptic plasticity.

1. Tissue Preparation:

-

Euthanize animals according to approved institutional guidelines.

-

Rapidly dissect the hippocampus on ice.

-

Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GAP-43 (e.g., rabbit anti-GAP-43, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Single-Unit Electrophysiology in the Substantia Nigra Pars Reticulata (SNpr)

This protocol is designed to measure the effects of SKF 38393 on the firing rate of SNpr neurons.

1. Animal Preparation and Surgery:

-

Anesthetize the animal (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane) and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (SNpr).

-

A recording electrode (e.g., a glass micropipette filled with 2M NaCl) is slowly lowered into the SNpr.

2. Recording and Drug Administration:

-

Identify SNpr neurons based on their characteristic firing patterns.

-

Record baseline neuronal activity for a stable period.

-

Administer SKF 38393 intravenously (i.v.) through a cannulated tail vein.

-

Continue recording to observe drug-induced changes in firing rate.

3. Data Analysis:

-

Spike sort the recorded data to isolate single-unit activity.

-

Calculate the firing rate in bins (e.g., 10-second bins) before and after drug administration.

-

Statistically compare the pre- and post-drug firing rates to determine the effect of SKF 38393.

T-Maze Spontaneous Alternation Task for Working Memory

This behavioral paradigm assesses spatial working memory, which is sensitive to dopaminergic modulation.

1. Apparatus:

-

A T-shaped maze with a start arm and two goal arms.

2. Habituation:

-

Allow the animals to freely explore the maze for a set period (e.g., 5 minutes) for several days to reduce novelty-induced stress.

3. Testing Procedure (Spontaneous Alternation):

-

The test consists of two trials with a short inter-trial interval.

-

Trial 1 (Sample Phase): One of the goal arms is blocked. The animal is placed in the start arm and is allowed to explore the open arm.

-

Trial 2 (Choice Phase): After a brief delay, the block is removed, and the animal is returned to the start arm. The animal is now free to choose either goal arm.

-

A correct choice is recorded if the animal enters the previously unexplored arm.

-

The percentage of spontaneous alternations is calculated as (number of correct choices / total number of trials) x 100.

4. Drug Treatment:

-

Administer SKF 38393 (or vehicle) at a predetermined time before the test session to assess its effect on working memory performance.

Conclusion

SKF 38393 hydrobromide remains a cornerstone tool for dissecting the intricate roles of dopamine D1-like receptor signaling in the central nervous system. Its high selectivity allows for targeted investigations into the molecular and cellular mechanisms underlying a wide range of behaviors and neurological disorders. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of rigorous and reproducible neuroscience research, ultimately advancing our understanding of brain function and paving the way for novel therapeutic strategies.

References

SKF 38393 Hydrobromide: A Technical Guide to a D1/D5 Partial and G Protein-Biased Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 38393 hydrobromide is a pioneering pharmacological tool, distinguished as a selective partial agonist for the D1-like dopamine (B1211576) receptors (D1 and D5). Its unique pharmacological profile is further defined by its pronounced G protein bias. SKF 38393 effectively stimulates the Gs-protein-coupled adenylyl cyclase pathway, leading to the accumulation of cyclic AMP (cAMP), while concurrently failing to engage the β-arrestin signaling pathway. This functional selectivity, demonstrating agonism at one pathway and antagonism at another, makes SKF 38393 an invaluable instrument for dissecting the multifaceted roles of D1/D5 receptor signaling in the central nervous system and peripheral tissues. This technical guide provides a comprehensive overview of the quantitative pharmacology of SKF 38393, detailed experimental protocols for its characterization, and visual representations of its signaling mechanisms and experimental workflows.

Pharmacological Profile

SKF 38393 is a prototypical benzazepine derivative that exhibits high affinity and selectivity for D1-like dopamine receptors over D2-like receptors. Its partial agonism at the D1 receptor results in a submaximal response compared to the endogenous full agonist, dopamine.

Quantitative Data

The binding affinities and functional potencies of SKF 38393 hydrobromide are summarized in the tables below. These data highlight its selectivity for the D1 and D5 receptors and its characteristic as a partial and biased agonist.

Table 1: Receptor Binding Affinity of SKF 38393 Hydrobromide

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Dopamine D1 | 1 | [3H]SCH23390 | Not Specified | |

| Dopamine D5 | ~0.5 | Not Specified | Not Specified | |

| Dopamine D2 | ~150 | Not Specified | Not Specified | |

| Dopamine D3 | ~5000 | Not Specified | Not Specified | |

| Dopamine D4 | ~1000 | Not Specified | Not Specified |

Table 2: Functional Activity of SKF 38393 Hydrobromide at the D1 Receptor

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | CHO-K1 cells expressing human D1 receptor | Efficacy (relative to dopamine) | Partial Agonist | [1] |

| β-Arrestin Recruitment | CHO-K1 cells expressing human D1 receptor | Efficacy (relative to dopamine) | No Agonist Activity (acts as an antagonist) | [1][2] |

Signaling Pathways

Activation of the D1 receptor by SKF 38393 primarily initiates the canonical Gs-protein-mediated signaling cascade. However, its inability to recruit β-arrestin distinguishes it from the endogenous ligand, dopamine.

Gs/cAMP Pathway

Upon binding of SKF 38393, the D1 receptor undergoes a conformational change that activates the associated Gs protein. The α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to various cellular responses.

References

- 1. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Selective Dopamine D1 Receptor Agonism: A Technical Guide to SKF 38393 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core pharmacological characteristics of SKF 38393 hydrobromide, a landmark molecule in dopamine (B1211576) receptor research. As the first selective partial agonist for the dopamine D1 receptor, its discovery was a pivotal moment, paving the way for a deeper understanding of the functional roles of D1 receptor signaling and initiating the development of a new class of therapeutic agents.

Discovery and Historical Context

SKF 38393, chemically known as (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide, was first reported in 1978 by research teams at Smith, Kline & French Laboratories. The seminal publications by Pendleton et al. and Setler et al. in the European Journal of Pharmacology introduced SKF 38393 as a novel compound with selective agonist activity at a subtype of dopamine receptors, which would come to be known as the D1 receptor.

At the time, the concept of multiple dopamine receptor subtypes was still emerging. The discovery of SKF 38393 provided a critical pharmacological tool to functionally distinguish the D1 receptor from the D2 receptor, accelerating research into the distinct physiological and behavioral roles of these two receptor families. Its development spurred further exploration of benzazepine derivatives as a scaffold for potent and selective dopaminergic ligands.

Chronological Overview of Key Milestones

Pharmacological Profile

SKF 38393 is a prototypical selective partial agonist for the D1-like dopamine receptors (D1 and D5), exhibiting significantly lower affinity for D2-like receptors (D2, D3, and D4). This selectivity has made it an invaluable tool for isolating and studying D1 receptor-mediated effects.

Binding Affinities

The following table summarizes the binding affinities (Ki) of SKF 38393 for various dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| D1 | 1.0 |

| D5 | ~0.5 |

| D2 | ~150 |

| D3 | ~5000 |

| D4 | ~1000 |

Note: These values are approximate and can vary depending on the experimental conditions and tissue preparation.

Mechanism of Action and Signaling Pathways

SKF 38393 exerts its effects by binding to and activating dopamine D1 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gαs/olf G-protein. This activation initiates a canonical signaling cascade that plays a crucial role in neuronal excitability, synaptic plasticity, and various cognitive functions.

D1 Receptor Signaling Cascade

Upon binding of SKF 38393, the D1 receptor undergoes a conformational change, leading to the activation of the associated Gαs/olf protein. The activated Gα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Active PKA then phosphorylates a variety of downstream protein targets, including transcription factors like CREB and signaling molecules like DARPP-32, ultimately modulating gene expression and neuronal function.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of SKF 38393.

Dopamine D1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of SKF 38393 for the D1 receptor.

Materials:

-

Cell membranes expressing dopamine D1 receptors (e.g., from striatal tissue or transfected cell lines).

-

Radioligand: [3H]SCH 23390 (a selective D1 antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH 23390 or butaclamol).

-

SKF 38393 hydrobromide at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of SKF 38393.

-

In assay tubes, combine the cell membranes, a fixed concentration of [3H]SCH 23390, and either buffer (for total binding), the non-specific binding control, or a concentration of SKF 38393.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 27°C).

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of SKF 38393 by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the Ki value.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of SKF 38393 to stimulate the production of cAMP.

Materials:

-

Cell membranes or whole cells expressing dopamine D1 receptors.

-

SKF 38393 hydrobromide at various concentrations.

-

Assay Buffer: e.g., HEPES buffer containing MgCl2, EDTA, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

ATP (substrate for adenylyl cyclase).

-

GTP (for G-protein activation).

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Prepare a series of dilutions of SKF 38393.

-

In assay tubes, combine the cell preparation, assay buffer, ATP, GTP, and a concentration of SKF 38393.

-

Initiate the reaction by adding the cell preparation or ATP.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding a stop solution like dilute HCl or by heating).

-

Quantify the amount of cAMP produced in each sample using a suitable detection method.

-

Plot the cAMP concentration against the log concentration of SKF 38393.

-

Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of SKF 38393.

Experimental Workflow Visualization

Conclusion

The discovery of SKF 38393 hydrobromide was a seminal event in dopamine pharmacology. It provided the scientific community with a crucial tool to dissect the complexities of the dopaminergic system and has been instrumental in shaping our current understanding of the role of the D1 receptor in health and disease. While newer, more potent, and selective D1 agonists have since been developed, SKF 38393 remains a cornerstone compound in neuroscience research, a testament to its historical and ongoing scientific importance.

An In-depth Technical Guide to the Signal Transduction Pathways of SKF 38393 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF 38393 hydrobromide is a selective partial agonist for the D1-like dopamine (B1211576) receptors, which include the D1 and D5 receptor subtypes. As a foundational tool in dopamine receptor research, understanding its intricate signal transduction mechanisms is paramount for elucidating the physiological roles of D1-like receptors and for the development of novel therapeutics targeting dopaminergic systems. This technical guide provides a comprehensive overview of the core signaling pathways activated by SKF 38393, presents quantitative pharmacological data, details key experimental methodologies, and visualizes these complex interactions.

SKF 38393 exhibits a pronounced functional selectivity, or biased agonism, favoring G protein-mediated signaling over the β-arrestin pathway. This characteristic makes it a valuable probe for dissecting the distinct downstream consequences of these two major GPCR signaling arms. The primary pathways discussed herein are the canonical Gαs/adenylyl cyclase/cAMP/PKA pathway, the Phospholipase C (PLC) pathway, and the β-arrestin pathway, along with downstream modulation of the Extracellular signal-regulated kinase (ERK) and Glycogen Synthase Kinase-3 (GSK-3) signaling cascades.

Core Signal Transduction Pathways

Gαs/Adenylyl Cyclase/cAMP/PKA Pathway

The canonical signaling pathway for D1-like receptors is initiated by the coupling to the stimulatory G protein, Gαs (or Gαolf in the striatum). Upon agonist binding by SKF 38393, the D1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαs-GTP subunit dissociates from the βγ dimer and stimulates the activity of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits, thereby liberating the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream protein targets, including transcription factors like the cAMP response element-binding protein (CREB), ion channels, and other signaling molecules, leading to a wide array of cellular responses.[1][2]

Figure 1: The canonical Gαs/cAMP/PKA signaling pathway activated by SKF 38393.

Phospholipase C (PLC) / IP3 / DAG Pathway

While D1-like receptors are primarily coupled to Gαs, there is evidence suggesting they can also modulate Phospholipase C (PLC) activity. This can occur through Gβγ subunits released from Gs activation or potentially through coupling to Gq proteins, possibly in the context of D1-D2 receptor heterodimers. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates a distinct set of substrate proteins, leading to diverse cellular outcomes. Studies have shown that SKF 38393 can induce the accumulation of inositol phosphates in a dose-dependent manner.

Figure 2: The PLC/IP3/DAG signaling pathway modulated by SKF 38393.

Biased Agonism and the β-Arrestin Pathway

A critical aspect of SKF 38393's pharmacology is its biased agonism. While it effectively activates G protein-dependent signaling, it fails to recruit β-arrestin to the D1 receptor. In fact, it acts as an antagonist for dopamine-stimulated β-arrestin recruitment. Typically, agonist-activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from G proteins, leading to signal desensitization, and also initiates receptor internalization via clathrin-coated pits. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating a separate wave of G protein-independent signaling, including the activation of kinases like ERK. The inability of SKF 38393 to engage this pathway has significant implications for its cellular and physiological effects, as it promotes sustained G protein signaling without the typical desensitization and internalization mechanisms.

Figure 3: SKF 38393 as a biased agonist, failing to activate the β-arrestin pathway.

Downstream Modulation of ERK and GSK-3

The Extracellular signal-regulated kinase (ERK) is a key downstream effector that can be modulated by D1 receptor activation. In many neuronal contexts, SKF 38393-induced ERK phosphorylation is dependent on the canonical PKA pathway. This suggests a signaling cascade where activated PKA leads to the activation of the Ras-Raf-MEK-ERK pathway. However, the exact mechanisms can be complex and cell-type specific, sometimes involving other signaling molecules like Src kinase or being dependent on β-arrestin scaffolding (which SKF 38393 does not promote). Sustained ERK activation by SKF 38393 has been linked to both neurotrophic and, under certain conditions, neurotoxic effects.[3][4]

Glycogen synthase kinase-3 (GSK-3) is another important kinase regulated by D1 receptor signaling. D1 receptor activation can lead to the phosphorylation and inhibition of GSK-3. This is thought to occur through a PKA-dependent pathway that may involve the phosphorylation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3β. The modulation of GSK-3 by D1 receptor agonists like SKF 38393 has implications for mood regulation and synaptic plasticity.

Quantitative Data Presentation

The pharmacological profile of SKF 38393 is characterized by its high affinity for D1-like receptors and its partial agonist activity in G protein-mediated pathways.

Table 1: Binding Affinity of SKF 38393 at Dopamine Receptors

| Receptor Subtype | K_i (nM) |

| D1 | 1 |

| D2 | ~150 |

| D3 | ~5000 |

| D4 | ~1000 |

| D5 | ~0.5 |

| Data compiled from Tocris Bioscience.[5] |

Table 2: Functional Activity of SKF 38393 in Signal Transduction Pathways

| Pathway | Assay | Potency (EC50) | Efficacy (% of Dopamine Max) |

| Gαs/cAMP | cAMP Accumulation | 10 nM | 93% |

| PLC/IP3/DAG | Inositol Monophosphate Accumulation | 129 µM | Not Reported |

| β-Arrestin | β-Arrestin Recruitment | No Agonist Activity | Antagonist of Dopamine Effect |

| ERK | ERK Phosphorylation | Not Reported | Induces Phosphorylation |

| Data compiled from multiple sources. While SKF 38393 is known to induce ERK phosphorylation, specific dose-response data to determine EC50 and Emax values are not consistently reported in the literature.[3][6] |

Experimental Protocols

Radioligand Binding Assay (for K_i Determination)

This protocol is a generalized method for determining the binding affinity of SKF 38393.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cells expressing the dopamine receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer.

-

Competition Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled D1-selective antagonist (e.g., [³H]SCH 23390) and a range of concentrations of unlabeled SKF 38393.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the SKF 38393 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Figure 4: Workflow for a radioligand binding assay.

cAMP Accumulation Assay (for EC50 and Efficacy)

This protocol outlines a typical method for measuring SKF 38393-induced cAMP production.

-

Cell Culture: Culture cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells) in a 96-well plate until they reach a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) at 37°C. The PDE inhibitor prevents the degradation of cAMP.

-

Agonist Stimulation: Add varying concentrations of SKF 38393 to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C. Include a control with a known maximal concentration of dopamine.

-

Cell Lysis: Terminate the stimulation by lysing the cells with a lysis buffer provided in a commercial assay kit.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or ELISA. These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the SKF 38393 concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values. Normalize the Emax to the maximal response produced by dopamine to determine the intrinsic activity.

β-Arrestin Recruitment Assay

This protocol describes a common method to assess β-arrestin recruitment, such as the PathHunter assay.

-

Cell Culture: Use a cell line engineered to co-express the D1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Plate these cells in a 384-well assay plate and incubate overnight.

-

Compound Addition: Add serial dilutions of SKF 38393 to the cells. Include a positive control (e.g., dopamine) and a vehicle control.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents, which contain the substrate for the complemented enzyme. Incubate at room temperature for about 60 minutes.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the luminescent signal against the logarithm of the SKF 38393 concentration. Determine if SKF 38393 elicits a response (agonist activity) or if it inhibits the response to a co-applied agonist like dopamine (antagonist activity).

Western Blot for ERK Phosphorylation

This protocol provides a general workflow for detecting changes in ERK phosphorylation.

-

Cell Treatment and Lysis: Plate cells (e.g., PC12 or primary neurons) and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with various concentrations of SKF 38393 for a specific duration (e.g., 5-15 minutes). Immediately after treatment, lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK). This is typically done overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the light signal using a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the antibodies and re-probed with an antibody that detects total ERK (both phosphorylated and unphosphorylated forms).

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Express the level of ERK activation as the ratio of p-ERK to total ERK.

Conclusion

SKF 38393 hydrobromide remains an indispensable pharmacological tool due to its selective activation of D1-like dopamine receptors. Its signaling profile is dominated by the canonical Gαs/cAMP/PKA pathway and is notably characterized by a strong bias away from β-arrestin recruitment. This biased agonism results in a distinct cellular signaling signature, making SKF 38393 an ideal compound for investigating the differential roles of G protein-dependent and β-arrestin-dependent signaling in health and disease. Further elucidation of its downstream effects on kinases such as ERK and GSK-3, and a more precise quantification of its activity in the PLC pathway, will continue to refine our understanding of dopamine D1 receptor function and inform the development of next-generation, pathway-selective therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. Repeated treatments with the D1 dopamine receptor agonist SKF-38393 modulate cell viability via sustained ERK-Bad-Bax activation in dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Stimulation of a dopamine D1 receptor enhances inositol phosphates formation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and pharmacodynamics of SKF 38393 hydrobromide

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SKF 38393 Hydrobromide

Introduction

SKF 38393 hydrobromide ((±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide) is a synthetic compound that serves as a prototypical selective partial agonist for the D1-like family of dopamine (B1211576) receptors (D1 and D5). Due to its selectivity, it is an invaluable pharmacological tool for elucidating the physiological roles of D1-like receptor signaling in the central nervous system (CNS) and for exploring potential therapeutic applications in disorders such as Parkinson's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This document provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of SKF 38393, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of SKF 38393 are primarily mediated through its interaction with D1-like dopamine receptors, initiating a cascade of intracellular signaling events.

Receptor Binding Affinity

SKF 38393 exhibits high affinity and selectivity for D1-like receptors (D1 and D5) over D2-like receptors (D2, D3, D4). The binding affinities, expressed as inhibition constants (Kᵢ) and dissociation constants (Kᵈ), are summarized in the tables below.

Table 1: Receptor Inhibition Constants (Kᵢ) for SKF 38393

| Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference |

|---|---|---|---|

| Dopamine D1 | 1 | 9.0 | [1] |

| Dopamine D5 | ~0.5 | 9.3 | [1] |

| Dopamine D2 | ~150 | 6.8 | [1] |

| Dopamine D3 | ~5000 | 5.3 | [1] |

| Dopamine D4 | ~1000 | 6.0 |[1] |

Table 2: Receptor Dissociation Constants (Kᵈ) for [³H]SKF 38393 in Rat Striatum

| Tissue State | Kᵈ (nM) | Bₘₐₓ (pmol/g tissue) | Reference |

|---|---|---|---|

| Non-frozen | 7 | ~80.0 | [3] |

| Frozen | 14 | ~80.0 | [3] |

| Striatal Sections | 9.9 | Not Reported |[4] |

Signaling Pathway

As a D1-like receptor agonist, SKF 38393 activates the canonical Gαs/olf-protein coupled pathway. Binding of SKF 38393 to the D1 receptor induces a conformational change, leading to the activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the cAMP Response Element-Binding protein (CREB), thereby modulating gene expression and neuronal function.[5][6][7] Studies suggest that SKF 38393-induced signaling can also involve other pathways, such as the MAPK and phosphoinositide pathways.[7][8]

Functional Effects

-

In Vitro: SKF 38393 stimulates adenylyl cyclase and mimics the effects of dopamine on persistent sodium currents in rat prefrontal cortical neurons.[9] It enhances the presynaptic release of glutamate (B1630785) in hippocampal neurons through a PKA-dependent mechanism.[6]

-

In Vivo: Systemic administration of SKF 38393 is centrally active.[1] It induces the expression of the immediate-early gene protein Fos in several progestin receptor-containing areas of the female rat brain, including the ventromedial hypothalamic nucleus.[10] Behavioral studies in rodents show that SKF 38393 can improve waiting impulsivity, prevent working memory impairment, and modulate anxiety-like and depressive-like behaviors.[2][9][11]

Table 3: Selected In Vivo Doses and Effects of SKF 38393 in Rodents

| Dose (mg/kg) | Administration | Species | Observed Effect | Reference |

|---|---|---|---|---|

| 2 - 6 | Intraperitoneal | Rat | Decreased premature responding (improved impulsivity). | [2] |

| 6 | Intraperitoneal | Rat | Prevented scopolamine-induced working memory impairment. | [9] |

| 0.5 - 1.5 | Systemic | Rat | Dose-dependent increase in c-fos and zif268 mRNA in dopamine-depleted striatum. | [12] |

| 8 | Intraperitoneal | Rat | Served as a discriminative stimulus. | [13] |

| 3 - 10 | Subcutaneous | Rat | Increased tyrosine hydroxylase-positive neurons in a PD model (8-week treatment). |[14] |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for SKF 38393, such as half-life, Cₘₐₓ, Tₘₐₓ, and bioavailability, are not extensively reported in publicly available literature. However, its distribution and metabolism have been characterized to some extent.

Absorption and Distribution

-

Administration: SKF 38393 is typically administered systemically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection in preclinical studies.[9][14] Oral administration via drinking water has also been used, though this route is subject to first-pass metabolism.[15]

-

Central Nervous System Penetration: The compound is centrally active following systemic administration, indicating it effectively crosses the blood-brain barrier.[1]

-

Brain Distribution: Autoradiographic studies using radiolabeled [³H]SKF 38393 in rats show the highest concentrations of binding sites in dopamine-rich regions, including the caudate-putamen, nucleus accumbens, olfactory tubercle, and substantia nigra.[4] Intermediate levels are found in the cerebral cortex, hippocampus, thalamus, and cerebellum.[4] This distribution pattern aligns with the known localization of D1 receptors.

Metabolism and Excretion

Specific metabolic pathways and excretion routes for SKF 38393 are not well-documented. However, studies involving oral administration note the potential for significant "first-pass metabolism," which could alter the bioavailability and pharmacological profile of the compound compared to parenteral routes.[15]

Key Experimental Protocols

The characterization of SKF 38393 relies on established pharmacological assays. Below are detailed methodologies for two key types of experiments.

Protocol 1: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (e.g., SKF 38393) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[16][17]

1. Membrane Preparation:

-

Dissect brain tissue of interest (e.g., rat striatum) or harvest cultured cells expressing the target receptor.

-

Homogenize the tissue/cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating centrifugation.

-

Resuspend the final membrane pellet in an assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).

2. Competitive Binding Reaction:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable D1-selective radioligand (e.g., [³H]SCH23390), and a range of concentrations of the unlabeled test compound (SKF 38393).

-

Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a non-labeled agonist/antagonist).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate "specific binding" by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Protocol 2: In Vivo Behavioral Assessment (5-Choice Continuous Performance Test)

This protocol, adapted from Cilz et al. (2014) and other behavioral studies, assesses attention and impulsivity in rodents.[2]

1. Animal Training:

-

Train adult rats on the 5-Choice Continuous Performance Test (5C-CPT) apparatus.

-

Rats are food-restricted to maintain motivation.

-

The task requires the rat to detect a brief light stimulus in one of five apertures and make a correct nose-poke response to receive a food reward.

-

Train animals to a stable baseline performance criterion (e.g., >70% accuracy, <30% omissions).

2. Drug Administration:

-

Use a within-subjects design where each animal receives all drug doses and the vehicle in a counterbalanced order.

-

Dissolve SKF 38393 hydrobromide in sterile saline (vehicle).

-

Administer the desired dose (e.g., 2, 4, or 6 mg/kg) via intraperitoneal (i.p.) injection a set time before the behavioral session begins.

-

On control days, administer an equivalent volume of saline vehicle.

3. Behavioral Testing:

-

Place the rat in the 5C-CPT chamber after the drug pre-treatment period.

-

Run the session under specific task parameters. To challenge inhibitory control and measure waiting impulsivity, extended inter-trial intervals (ITIs) can be used.

-

Record key performance variables:

-

Accuracy: (Correct responses / [Correct + Incorrect responses]) * 100

-

Omissions: Number of trials with no response.

-

Premature Responses: Responses made during the ITI before the stimulus is presented (a measure of waiting impulsivity).

-

4. Data Analysis:

-

Analyze the data using appropriate statistical methods, such as a repeated-measures Analysis of Variance (ANOVA), to compare the effects of different doses of SKF 38393 against the vehicle condition.

-

Use post-hoc tests (e.g., Dunnett's test) to identify which specific doses produced a significant effect on premature responding or other variables.

-

Correlational analyses can be used to determine if the drug's effect is dependent on the animal's baseline level of performance.

References

- 1. (±)-SKF38393 hydrochloride, D1-like dopamine receptor agonist (CAS 62717-42-4) | Abcam [abcam.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Binding of [3H]SKF 38393 to dopamine D-1 receptors in rat striatum in vitro; estimation of receptor molecular size by radiation inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autoradiographic distribution of the D1 agonist [3H]SKF 38393, in the rat brain and spinal cord. Comparison with the distribution of D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The regulation of SKF38393 on the signaling pathway of dopamine D1 receptor in hippocampus during chronic sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. D1 dopamine receptor agonist (SKF-38393) induction of Fos immunoreactivity in progestin receptor-containing areas of female rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice [frontiersin.org]

- 12. jneurosci.org [jneurosci.org]

- 13. The D1 dopamine agonist SKF 38393 functions as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repeated treatments with the D1 dopamine receptor agonist SKF-38393 modulate cell viability via sustained ERK-Bad-Bax activation in dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

The D1 Agonist SKF 38393 Hydrobromide: An In-Depth Technical Guide to its Effects on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of SKF 38393 hydrobromide, a selective dopamine (B1211576) D1 receptor agonist, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document consolidates key quantitative data, details established experimental protocols for measuring cAMP accumulation, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

SKF 38393 hydrobromide selectively binds to and activates dopamine D1-like receptors (D1 and D5), which are Gs protein-coupled receptors (GPCRs).[1] This activation stimulates adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into cAMP.[2][3][4] The resultant increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins to modulate cellular function.[3]

Quantitative Analysis of SKF 38393 Hydrobromide-Induced cAMP Accumulation

The following tables summarize the dose-response relationship of SKF 38393 hydrobromide in stimulating cAMP production across various studies and cell lines. These data are essential for understanding the potency and efficacy of this D1 receptor agonist.

| Cell Line | Agonist | EC50 (nM) | Emax (% of reference agonist) | Reference Agonist | Assay Type | Reference |

| HEK293 | SKF 38393 | 110 | 83% | SKF 81297 | Glosensor cAMP Assay | [5] |

| CHO-K1/D1 | SKF 38393 | 49.1 | Not Reported | Not Reported | HTRF cAMP Assay | [6] |

| HEK Human D1 | SKF 38393 | Not Reported | 93% | Dopamine | cAMP Assay | [2] |

Table 1: Potency and Efficacy of SKF 38393 Hydrobromide in cAMP Production.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Dopamine D1 Receptor Signaling Pathway for cAMP Production.

Experimental Workflow for Measuring cAMP Accumulation.

Detailed Experimental Protocols

The following is a generalized protocol for determining the effect of SKF 38393 hydrobromide on cAMP levels in a cell-based assay, synthesized from common methodologies employing commercial assay kits.

1. Cell Culture and Plating:

-

Cell Lines: HEK293 or CHO-K1 cells stably expressing the human dopamine D1 receptor are commonly used.[5][6]

-

Culture Conditions: Maintain cells in appropriate culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: On the day before the assay, detach cells and seed them into white, opaque 384-well plates at an optimized density (e.g., 3,000 cells/well).[1] Allow cells to adhere overnight.

2. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

-

SKF 38393 Stock Solution: Prepare a high-concentration stock solution of SKF 38393 hydrobromide in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the SKF 38393 stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.

-

cAMP Standards: Prepare a standard curve of known cAMP concentrations according to the assay kit manufacturer's instructions.

3. cAMP Accumulation Assay:

-

Pre-incubation: Gently remove the culture medium from the wells and wash the cells with assay buffer. Add fresh assay buffer to each well and incubate for a short period (e.g., 20-30 minutes) at 37°C.

-

Agonist Stimulation: Add the prepared serial dilutions of SKF 38393 to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).[1]

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for cAMP accumulation.

4. Detection of cAMP Levels:

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Detection Reagent Addition: Add the detection reagents from the chosen assay kit (e.g., HTRF, AlphaScreen, or bioluminescent-based kits) to all wells, including the cAMP standards. These kits typically work on a competitive immunoassay principle.

-

Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 60 minutes), protected from light.

-

Signal Measurement: Read the plate using a microplate reader compatible with the chosen detection technology (e.g., fluorescence for HTRF, luminescence for cAMP-Glo).

5. Data Analysis:

-

Standard Curve: Plot the signal from the cAMP standards against their known concentrations to generate a standard curve.

-

cAMP Concentration Calculation: Use the standard curve to interpolate the cAMP concentration in the experimental wells from their measured signals.

-

Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the SKF 38393 concentrations.

-

EC50 and Emax Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve.[2]

This comprehensive guide provides a foundational understanding of the effects of SKF 38393 hydrobromide on cAMP levels, equipping researchers with the necessary information for designing and interpreting experiments in the field of dopamine receptor pharmacology.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Molecular Landscape: A Technical Guide to the Structural Analysis of SKF 38393 Hydrobromide Binding to the Dopamine D1 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the structural analysis of SKF 38393 hydrobromide, a selective partial agonist for the D1-like dopamine (B1211576) receptors. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative binding characteristics, detailed experimental methodologies, and the intricate signaling pathways associated with SKF 38393's interaction with the dopamine D1 receptor (D1R).

Quantitative Binding Profile of SKF 38393 Hydrobromide

SKF 38393 hydrobromide exhibits a distinct binding profile, demonstrating selectivity for the D1-like family of dopamine receptors. The following tables summarize the key quantitative data from various in vitro binding assays, providing a clear comparison of its affinity for different dopamine receptor subtypes.

Table 1: Binding Affinity (Ki) of SKF 38393 for Human Dopamine Receptor Subtypes [1][2]

| Receptor Subtype | Inhibitory Constant (Ki) in nM |

| D1 | 1 |

| D2 | ~150 |

| D3 | ~5000 |

| D4 | ~1000 |

| D5 | ~0.5 |

Table 2: Dissociation Constant (Kd) of [3H]SKF 38393 for Rat Striatal D1 Receptors [3]

| Tissue Condition | Dissociation Constant (Kd) in nM |

| Non-frozen Striatum | 7 |

| Frozen Striatum | 14 |

Table 3: Physicochemical Properties of SKF 38393 Hydrobromide [1][2]

| Property | Value |

| Chemical Name | (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide |

| Molecular Weight | 336.23 g/mol |

| Molecular Formula | C16H17NO2.HBr |

Experimental Protocols

A thorough understanding of the structural and functional aspects of SKF 38393 binding is underpinned by robust experimental methodologies. This section outlines the key protocols employed in the characterization of this ligand-receptor interaction.

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. The following protocol is a generalized procedure for a competitive binding assay to determine the Ki of SKF 38393.